- Synthesis of pyridones and dihydropyridines from pyrylium salts and nitriles from aldiminesCroatica Chemica Acta, 1987, 60(4), 717-33,
Cas no 931-64-6 (Bicyclo(2,2,2)-2-octene)

Bicyclo(2,2,2)-2-octene structure
Nom du produit:Bicyclo(2,2,2)-2-octene
Numéro CAS:931-64-6
Le MF:C8H12
Mégawatts:108.180882453918
CID:815909
Bicyclo(2,2,2)-2-octene Propriétés chimiques et physiques
Nom et identifiant
-
- Bicyclo(2,2,2)-2-octene
- 2,2,2-BICYCLO-2-OCTENE
- bicyclo[2.2.2]oct-2-ene
- Bicyclo<2.2.2>-2-octene
- 3,6-Endoethylenecyclohexene
- Bicyclo[2.2.2]octene
- Cyclohexene, 3,6-endo-(1,2-ethanediyl)-
-
- Piscine à noyau: 1S/C8H12/c1-2-8-5-3-7(1)4-6-8/h1-2,7-8H,3-6H2
- La clé Inchi: VIQRCOQXIHFJND-UHFFFAOYSA-N
- Sourire: C1C2CCC(CC2)C=1
Propriétés calculées
- Qualité précise: 108.09400
Propriétés expérimentales
- Dense: 0.8341 (estimate)
- Point de fusion: 111.4°C
- Point d'ébullition: 137.85°C (rough estimate)
- Indice de réfraction: 1.4770 (estimate)
- Le PSA: 0.00000
- Le LogP: 2.36260
Bicyclo(2,2,2)-2-octene Informations de sécurité
Bicyclo(2,2,2)-2-octene Données douanières
- Code HS:2902199090
- Données douanières:
Code douanier chinois:
2902199 090Résumé:
2902110090 autres Cycloalcanes cyclooléfines et cycloterpènes. Conditions réglementaires: Non. TVA: 17,0%. Taux de remboursement: 9,0%. Taux NPF: 2,0%. Droit général: 30,0%
Éléments de déclaration:
Nom du produit, contenu des composants
Résumé:
2902199 090 autres Cycloalcanes, cycloènes et éthers cycliques. Conditions de surveillance: aucune. TVA: 17,0%. Taux de remboursement: 9,0%. Droit NPF: 2,0%. Droit général: 30,0%
Bicyclo(2,2,2)-2-octene PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-249819-5.0g |
bicyclo[2.2.2]oct-2-ene |
931-64-6 | 5.0g |
$2587.0 | 2023-02-20 | ||
Enamine | EN300-249819-1.0g |
bicyclo[2.2.2]oct-2-ene |
931-64-6 | 1.0g |
$986.0 | 2023-02-20 | ||
Enamine | EN300-249819-10.0g |
bicyclo[2.2.2]oct-2-ene |
931-64-6 | 10.0g |
$3253.0 | 2023-02-20 | ||
Enamine | EN300-249819-2.5g |
bicyclo[2.2.2]oct-2-ene |
931-64-6 | 2.5g |
$2043.0 | 2023-02-20 |
Bicyclo(2,2,2)-2-octene Méthode de production
Synthetic Routes 1
Conditions de réaction
Référence
Synthetic Routes 2
Conditions de réaction
Référence
- Dienophilic properties of phenyl vinyl sulfone and trans-1-(phenylsulfonyl)-2-(trimethylsilyl)ethylene. Their utilization as synthons for ethylene, 1-alkenes, acetylene, and monosubstituted alkynes in the construction of functionalized six-membered rings via [4 + 2] π cycloaddition methodologyJournal of Organic Chemistry, 1983, 48(25), 4976-86,
Synthetic Routes 3
Conditions de réaction
1.1 Reagents: Potassium hydroxide Solvents: Ethanol , Acetonitrile
Référence
- Electroorganic synthesis. 40. Cyclic olefins by anodic oxidation of β-(trimethylsilyl)carboxylic acids. β-(Trimethylsilyl)acrylic acid derivatives as acetylene equivalents in Diels-Alder reactionsChemische Berichte, 1988, 121(6), 1151-8,
Synthetic Routes 4
Synthetic Routes 5
Conditions de réaction
Référence
- Deamination of endo- and exo-bicyclo[3.2.1]octan-3-ylamines and their derivativesJournal of the Chemical Society, 1984, (8), 1369-76,
Synthetic Routes 6
Conditions de réaction
1.1 Reagents: Methyl iodide , N,N,N′,N′-Tetramethylethylenediamine
Référence
- Thermal Reactions of 7-d- and 8-d-Bicyclo[4.2.0]oct-2-enesJournal of the American Chemical Society, 2006, 128(31), 10020-10021,
Synthetic Routes 7
Conditions de réaction
1.1 Reagents: Disodium phosphate Solvents: Methanol , Tetrahydrofuran ; 21 °C
Référence
- A convergent fragment coupling strategy to access quaternary stereogenic centersChemical Science, 2023, 14(16), 4397-4400,
Synthetic Routes 8
Conditions de réaction
1.1 Catalysts: Boron trifluoride etherate Solvents: Diglyme ; 10 min, rt
1.2 Reagents: Dipotassium phosphate Solvents: Water ; rt
1.3 Catalysts: Chloro[1,1′-(1,3-propanediyl)bis[1,1-diphenylphosphine-κP]]rhodium Solvents: Diglyme ; 20 h, 162 °C; 162 °C → rt
1.2 Reagents: Dipotassium phosphate Solvents: Water ; rt
1.3 Catalysts: Chloro[1,1′-(1,3-propanediyl)bis[1,1-diphenylphosphine-κP]]rhodium Solvents: Diglyme ; 20 h, 162 °C; 162 °C → rt
Référence
- Unsaturated aldehydes as alkene equivalents in the Diels-Alder reactionChemistry - A European Journal, 2008, 14(18), 5638-5644,
Synthetic Routes 9
Conditions de réaction
1.1 Reagents: N,N,N′,N′-Tetramethylethylenediamine , Methyllithium Solvents: Diethyl ether ; cooled; overnight, rt; rt → -30 °C
1.2 Reagents: Water
1.2 Reagents: Water
Référence
- Thermal Chemistry of Bicyclo[4.2.0]oct-2-enesJournal of Organic Chemistry, 2007, 72(1), 187-194,
Synthetic Routes 10
Conditions de réaction
Référence
- Geometrical Dependence of the Highest Occupied Molecular Orbital in Bicyclic Systems: π-Facial Stereoselectivity of Bicyclic and Tricyclic OlefinsAsian Journal of Organic Chemistry, 2015, 4(7), 659-673,
Synthetic Routes 11
Synthetic Routes 12
Conditions de réaction
Référence
- Understanding the higher-order cycloaddition reactions of heptafulvene, tropone, and its nitrogen derivatives, with electrophilic and nucleophilic ethylenes inside the molecular electron density theoryNew Journal of Chemistry, 2022, 46(24), 11520-11530,
Synthetic Routes 13
Conditions de réaction
Référence
- Synthesis of cyclic alkenes by pericyclic reactions. Diels-Alder reactionsScience of Synthesis, 2010, 47, 561-736,
Synthetic Routes 14
Conditions de réaction
1.1 Catalysts: Ethanol
Référence
- Deamination of bicyclo[2.2.2]octan-2-yl and bicyclo[3.2.1]octan-2-ylamines. Evidence for classical precursors of nonclassical carbonium ionsJournal of the Chemical Society, 1984, (1), 119-28,
Synthetic Routes 15
Conditions de réaction
Référence
- An ethylene and terminal olefin equivalent in [4 + 2] π cycloadditions. General synthetic application of phenyl vinyl sulfone to the construction of functionalized six-membered ringsJournal of the American Chemical Society, 1980, 102(2), 853-5,
Synthetic Routes 16
Conditions de réaction
Référence
- Gas phase preparation and reactions of adamantene.Journal of the American Chemical Society, 1995, 117(35), 8957-61,
Synthetic Routes 17
Conditions de réaction
1.1 Reagents: Disodium phosphate Solvents: Methanol , Tetrahydrofuran ; 21 °C
Référence
- A convergent fragment coupling strategy to access quaternary stereogenic centersChemRxiv, 2022, 1, 1-5,
Synthetic Routes 18
Conditions de réaction
1.1 Reagents: Tris(trimethylsilyl)silane Catalysts: Azobisisobutyronitrile Solvents: Toluene ; 1 h, reflux
Référence
- Se-Phenyl Prop-2-eneselenoate: An Ethylene Equivalent for Diels-Alder ReactionsAngewandte Chemie, 2013, 52(7), 2060-2062,
Synthetic Routes 19
Conditions de réaction
Référence
- Reaction of bicyclo[2.2.2]octene with N-bromosuccin-imideJournal of the American Chemical Society, 1962, 84, 2226-33,
Synthetic Routes 20
Conditions de réaction
1.1 Reagents: Tris(trimethylsilyl)silane Catalysts: Azobisisobutyronitrile Solvents: Benzene ; 10 min, rt; 80 °C; 1 h, reflux; reflux → rt
Référence
- Thermodynamic Control of Isomerizations of Bicyclic Radicals: Interplay of Ring Strain and Radical StabilizationOrganic Letters, 2016, 18(1), 32-35,
Bicyclo(2,2,2)-2-octene Raw materials
- Bicyclo[2.2.2]oct-2-ene, 5-(phenylsulfonyl)-
- 2(1H)-PYRIDINONE, 4,5,6-TRIPHENYL-1-[(4-PYRIDINYLMETHYLENE)AMINO]-
- Benzenesulfonic acid, 4-methyl-, bicyclo[2.2.2]octylidenehydrazide
- Bicyclo[2.2.2]octane-2,3-dicarboxylic acid
- 3-bromobicyclo[2.2.2]octane
- CARBAMIC ACID, BICYCLO[2.2.2]OCT-2-YLNITROSO-, ETHYL ESTER
Bicyclo(2,2,2)-2-octene Preparation Products
Bicyclo(2,2,2)-2-octene Littérature connexe
-
1. Asymmetric photodestruction of bicyclo[2.2.2]oct-2-ene-5,7-dione: absolute configuration and 1 n-π* excited state geometryPeter H. Schippers,Harry P. J. M. Dekkers n-π* excited state geometry. Peter H. Schippers Harry P. J. M. Dekkers J. Chem. Soc. Perkin Trans. 2 1982 1429
-
2. Solvolysis of endo- and exo-bicyclo[3.2.1]octan-3-yl toluene-p-sulphonates. Part 1. Product analysisR. M. Banks,H. Maskill J. Chem. Soc. Perkin Trans. 2 1976 1506
-
3. Reduction by dissolving metals. Part XVIII. Metal–ammonia reductions of some bicyclo[2,2,2]octene derivatives: structural effects on double bond reduction and nitrile cleavageA. J. Birch,E. G. Hutchinson J. Chem. Soc. Perkin Trans. 1 1972 1546
-
D. I. Davies,L. T. Parfitt J. Chem. Soc. C 1969 1401
-
5. Thermal unimolecular decomposition of bicyclo[2,2,2]oct-2-eneA. T. Cocks,H. M. Frey J. Chem. Soc. A 1971 1661
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